

2-(Bromomethyl)-1,3-benzothiazole molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-(Bromomethyl)-1,3-benzothiazole

Cat. No.: B025795

[Get Quote](#)

An In-Depth Technical Guide to **2-(Bromomethyl)-1,3-benzothiazole**: Synthesis, Characterization, and Applications

Abstract

2-(Bromomethyl)-1,3-benzothiazole is a pivotal heterocyclic compound that serves as a highly versatile electrophilic intermediate in organic synthesis. Characterized by a benzothiazole core functionalized with a reactive bromomethyl group, this molecule is a cornerstone for the development of a wide array of functional molecules.^[1] Its significance is particularly pronounced in the fields of medicinal chemistry and materials science, where it acts as a key building block for antifungal agents, agrochemicals, and advanced electronic materials.^{[1][2][3]} This guide provides a comprehensive overview of the fundamental properties, synthesis, characterization, and critical applications of **2-(Bromomethyl)-1,3-benzothiazole**, offering field-proven insights for researchers and development professionals.

Physicochemical and Structural Properties

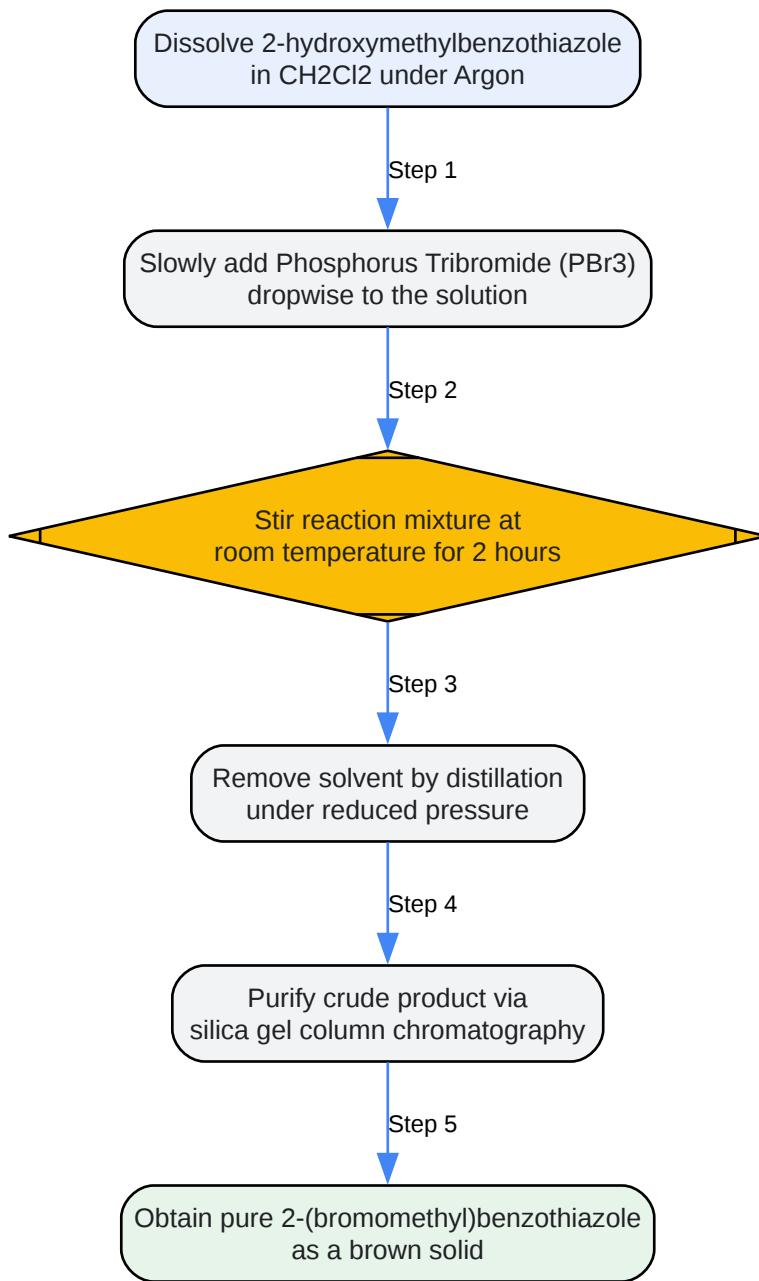
2-(Bromomethyl)-1,3-benzothiazole is typically a light yellow to orange crystalline powder under standard conditions.^[1] The fusion of a benzene ring with a thiazole ring creates a stable aromatic system, while the exocyclic bromomethyl group imparts significant reactivity, making it an excellent substrate for nucleophilic substitution reactions.

Core Data Summary

The key physicochemical properties are summarized in the table below for quick reference.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₆ BrNS	[1][4][5]
Molecular Weight	228.11 g/mol	[4][5]
CAS Number	106086-78-6	[1][4][6]
Appearance	Light yellow to orange crystalline powder	[1][7]
Melting Point	47 °C	[7]
Boiling Point	288 °C	[7]
Density	1.680 g/cm ³	[7]
IUPAC Name	2-(bromomethyl)-1,3-benzothiazole	[5][8]

Molecular Structure


The structure consists of a bicyclic benzothiazole system with a bromomethyl substituent at the C2 position.

Caption: Molecular structure of **2-(Bromomethyl)-1,3-benzothiazole**.

Synthesis and Purification

A common and reliable method for synthesizing **2-(bromomethyl)-1,3-benzothiazole** involves the bromination of the corresponding alcohol, 2-(hydroxymethyl)benzothiazole.[4] This reaction leverages a standard transformation protocol widely used in organic chemistry.

Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of 2-(bromomethyl)benzothiazole.

Detailed Experimental Protocol

This protocol is adapted from established procedures.[\[4\]](#)

- Reaction Setup: Dissolve 2-hydroxymethylbenzothiazole (1.00 g, 6.05 mmol) in an appropriate volume of dichloromethane (CH_2Cl_2) in a round-bottom flask under an inert

argon atmosphere.

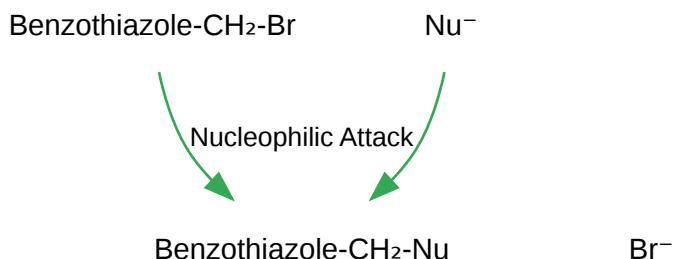
- Expert Insight: The use of an inert atmosphere is crucial to prevent side reactions involving atmospheric moisture, which can hydrolyze the phosphorus tribromide reagent.
- Reagent Addition: Slowly add phosphorus tribromide (PBr_3) (1.15 mL, 12.1 mmol) dropwise to the solution while stirring.
- Causality: PBr_3 is an effective brominating agent for converting primary alcohols to alkyl bromides. The alcohol's hydroxyl group attacks the phosphorus atom, leading to a series of steps that ultimately result in the displacement of a good leaving group by a bromide ion.
- Reaction: Stir the mixture at room temperature for 2 hours. Monitor the reaction's completion using thin-layer chromatography (TLC).
- Workup: Once the reaction is complete, remove the solvent by distillation under reduced pressure.
- Purification: Purify the resulting crude product by silica gel column chromatography using a hexane:ethyl acetate (5:1) eluent system to yield the pure product.[4]

Spectroscopic Confirmation of Structure

Structural confirmation is essential for validating the successful synthesis of the target compound. The following data provides a definitive structural signature.[4]

- 1H NMR (300 MHz, $CDCl_3$):
 - δ 4.81 (s, 2H): This singlet corresponds to the two protons of the bromomethyl ($-CH_2Br$) group. Its chemical shift is indicative of a methylene group attached to both an aromatic system and an electronegative bromine atom.
 - δ 7.42 (td, 1H), 7.50 (td, 1H), 7.87 (dd, 1H), 8.02 (dd, 1H): These signals in the aromatic region correspond to the four protons on the benzene ring of the benzothiazole core.
- ^{13}C NMR (75 MHz, $CDCl_3$):

- δ 27.1: Corresponds to the carbon of the bromomethyl (-CH₂Br) group.
- δ 121.8, 123.5, 125.9, 126.5, 136.2, 152.8: These signals represent the carbons of the benzothiazole aromatic system.
- δ 166.2: This downfield signal is characteristic of the C2 carbon of the thiazole ring, to which the bromomethyl group is attached.
- Mass Spectrometry (EI): Molecular ion peaks are observed at m/z 227 and 229.
- Trustworthiness: The presence of two peaks of nearly equal intensity (M⁺ and M⁺²) is the classic isotopic signature of a molecule containing a single bromine atom (⁷⁹Br and ⁸¹Br isotopes), confirming the successful incorporation of bromine.


Reactivity and Key Applications

The synthetic utility of **2-(bromomethyl)-1,3-benzothiazole** stems from the high reactivity of the bromomethyl group, which acts as a potent electrophile. The bromine atom is an excellent leaving group, making the methylene carbon susceptible to attack by a wide range of nucleophiles.

This reactivity is instrumental in its application as a precursor for pharmaceuticals, agrochemicals, and materials science.^{[2][3]} For instance, it is a key intermediate in the synthesis of certain antifungal agents.^[1]

Representative Reaction: Nucleophilic Substitution

The diagram below illustrates a general nucleophilic substitution reaction, which is the cornerstone of this compound's utility.

[Click to download full resolution via product page](#)

Caption: General scheme of nucleophilic substitution at the methyl carbon.

Safety and Handling

2-(Bromomethyl)-1,3-benzothiazole is a hazardous chemical and must be handled with appropriate safety precautions.

- Primary Hazards: The compound is corrosive and a skin and eye irritant.[\[5\]](#)[\[7\]](#) It is also harmful if swallowed.[\[7\]](#)
- GHS Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[\[7\]](#)
- Handling: Always handle this chemical inside a fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust or vapors.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., at 2-8°C).[\[7\]](#)
- Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

Conclusion

2-(Bromomethyl)-1,3-benzothiazole is a high-value synthetic intermediate whose utility is rooted in the strategic placement of a reactive bromomethyl group on the stable benzothiazole scaffold. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the development of novel pharmaceuticals and advanced functional materials. Adherence to strict safety protocols is mandatory when handling this corrosive and irritant compound.

References

- PubChem. **2-(Bromomethyl)-1,3-benzothiazole** | C8H6BrNS | CID 2776258. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CAS 106086-78-6: 2-(bromomethyl)-1,3-benzothiazole [cymitquimica.com]
- 2. Buy 2-(bromomethyl)-1,3-benzothiazole hydrobromide | 1461707-30-1 | 95 [smolecule.com]
- 3. nbino.com [nbino.com]
- 4. 2-(BROMOMETHYL)-1,3-BENZOTHIAZOLE | 106086-78-6 [chemicalbook.com]
- 5. 2-(Bromomethyl)-1,3-benzothiazole | C8H6BrNS | CID 2776258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(Bromomethyl)-1,3-benzothiazole, 95%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. 2-(BROMOMETHYL)-1,3-BENZOTHIAZOLE | 106086-78-6 [amp.chemicalbook.com]
- 8. 2-(Bromomethyl)-1,3-benzothiazole, 95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- To cite this document: BenchChem. [2-(Bromomethyl)-1,3-benzothiazole molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b025795#2-bromomethyl-1-3-benzothiazole-molecular-weight-and-formula\]](https://www.benchchem.com/product/b025795#2-bromomethyl-1-3-benzothiazole-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com